Cas no 1448121-91-2 (({4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1,4-thiazepan-3-yl}methyl)dimethylamine)

({4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1,4-thiazepan-3-yl}methyl)dimethylamine is a structurally complex organic compound featuring a pyrazole-thiazepane hybrid scaffold with a dimethylamine substituent. Its key advantages include a well-defined molecular architecture, which may offer selective binding properties in medicinal chemistry applications. The presence of a fluorophenyl group enhances metabolic stability and potential bioavailability, while the thiazepane ring contributes to conformational flexibility, aiding in target engagement. The dimethylamine moiety provides a basic center, facilitating solubility and interaction with biological targets. This compound is suited for research in drug discovery, particularly in the development of CNS-active or receptor-targeting agents, due to its balanced lipophilicity and functional group diversity.
({4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1,4-thiazepan-3-yl}methyl)dimethylamine structure
1448121-91-2 structure
Product Name:({4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1,4-thiazepan-3-yl}methyl)dimethylamine
CAS No:1448121-91-2
MF:C19H25FN4OS
MW:376.491406202316
CID:5366609
Update Time:2025-06-08

({4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1,4-thiazepan-3-yl}methyl)dimethylamine Chemical and Physical Properties

Names and Identifiers

    • [3-[(Dimethylamino)methyl]tetrahydro-1,4-thiazepin-4(5H)-yl][3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl]methanone
    • ({4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1,4-thiazepan-3-yl}methyl)dimethylamine
    • Inchi: 1S/C19H25FN4OS/c1-22(2)12-16-13-26-10-4-9-24(16)19(25)18-11-17(21-23(18)3)14-5-7-15(20)8-6-14/h5-8,11,16H,4,9-10,12-13H2,1-3H3
    • InChI Key: UBHRVINJAFSKSK-UHFFFAOYSA-N
    • SMILES: C(N1CCCSCC1CN(C)C)(C1N(C)N=C(C2=CC=C(F)C=C2)C=1)=O

Experimental Properties

  • Density: 1.24±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 551.8±50.0 °C(Predicted)
  • pka: 9.35±0.28(Predicted)

({4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1,4-thiazepan-3-yl}methyl)dimethylamine Pricemore >>

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Additional information on ({4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1,4-thiazepan-3-yl}methyl)dimethylamine

Comprehensive Overview of CAS No. 1448121-91-2 and Its Key Compound: ({4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1,4-thiazepan-3-yl}methyl)dimethylamine

The compound identified by CAS No. 1448121-91-2 is a sophisticated chemical entity with significant potential in pharmaceutical and biochemical research. Its systematic name, ({4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1,4-thiazepan-3-yl}methyl)dimethylamine, reflects its intricate molecular structure, which combines a fluorophenyl group, a pyrazole ring, and a thiazepane scaffold. This unique architecture makes it a subject of interest for researchers exploring novel therapeutic agents, particularly in the fields of central nervous system (CNS) disorders and metabolic diseases.

In recent years, the demand for small-molecule modulators targeting G-protein-coupled receptors (GPCRs) has surged, driven by advancements in drug discovery and precision medicine. The presence of a dimethylamine moiety in CAS No. 1448121-91-2 suggests potential interactions with neurotransmitter systems, aligning with current trends in neuropharmacology. Researchers are particularly intrigued by its fluorophenyl substitution, which often enhances bioavailability and blood-brain barrier permeability—a critical factor for CNS-targeted compounds.

The pyrazole core in this compound is another focal point, as heterocyclic compounds like pyrazoles are widely recognized for their pharmacological versatility. They are frequently employed in the design of anti-inflammatory, antimicrobial, and anticancer agents. Coupled with the thiazepane ring—a less common but increasingly studied scaffold—this molecule offers a rich platform for structure-activity relationship (SAR) studies. Such studies are essential for optimizing drug efficacy and minimizing off-target effects.

From a synthetic chemistry perspective, CAS No. 1448121-91-2 presents both challenges and opportunities. The incorporation of a carbonyl group bridging the pyrazole and thiazepane rings requires precise bond-forming strategies, such as amide coupling or Ugi reactions. These methods are frequently discussed in organic chemistry forums and patent literature, highlighting the compound's relevance to cutting-edge medicinal chemistry.

Beyond its structural features, CAS No. 1448121-91-2 has garnered attention due to its potential applications in personalized medicine. With the rise of AI-driven drug design and computational modeling, researchers are leveraging tools like molecular docking and quantitative structure-activity relationship (QSAR) to predict its interactions with biological targets. This aligns with the growing interest in in silico screening as a cost-effective alternative to traditional high-throughput screening (HTS).

In conclusion, CAS No. 1448121-91-2 and its derivative ({4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1,4-thiazepan-3-yl}methyl)dimethylamine represent a compelling area of research at the intersection of organic synthesis, pharmacology, and computational biology. Its multifaceted structure and potential therapeutic applications make it a valuable candidate for further investigation in the evolving landscape of drug development.

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